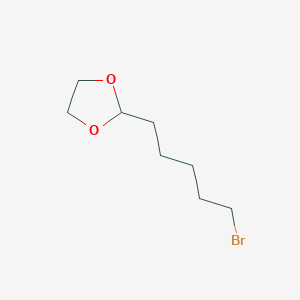

2-(5-Bromopentyl)-1,3-dioxolane

説明

Structure

3D Structure

特性

IUPAC Name |

2-(5-bromopentyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVNUZNBIHDABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-68-5 | |

| Record name | 2-(5-bromopentyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exhaustive Synthetic Methodologies for 2 5 Bromopentyl 1,3 Dioxolane

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-(5-bromopentyl)-1,3-dioxolane typically involve straightforward, well-established chemical reactions. These routes are often characterized by their reliability and the use of readily available starting materials.

Acetalization Reactions for Dioxolane Formation from Aldehyde Precursors

A common and direct method for the synthesis of 2-(5-bromopentyl)-1,3-dioxolane is through the acetalization of 6-bromohexanal (B1279084). nih.govchemsrc.comsigmaaldrich.combldpharm.com This reaction involves the protection of the aldehyde functional group by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org The reaction is typically carried out in a solvent that allows for the removal of water, such as toluene (B28343), using a Dean-Stark apparatus to drive the equilibrium towards the formation of the dioxolane ring. organic-chemistry.org

Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.govrsc.org The general mechanism involves the protonation of the aldehyde carbonyl group, making it more electrophilic for the nucleophilic attack by the hydroxyl groups of ethylene glycol. Subsequent dehydration leads to the formation of the stable five-membered cyclic acetal (B89532), the 1,3-dioxolane (B20135) ring. wikipedia.org

Table 1: Acetalization of 6-Bromohexanal

| Reactants | Catalyst | Solvent | Conditions | Product |

| 6-Bromohexanal, Ethylene Glycol | p-TsOH | Toluene | Reflux with Dean-Stark | 2-(5-Bromopentyl)-1,3-dioxolane |

| 6-Bromohexanal, Ethylene Glycol | BF₃·OEt₂ | Dichloromethane | Room Temperature | 2-(5-Bromopentyl)-1,3-dioxolane |

Halogenation Strategies for the Pentyl Chain Incorporation

An alternative classical approach involves the halogenation of a pre-formed dioxolane containing a suitable precursor functional group on the pentyl chain. For instance, a terminal alkene, such as in 2-(pent-4-en-1-yl)-1,3-dioxolane, can be converted to the corresponding bromide. This can be achieved through anti-Markovnikov hydrobromination, for example, by using hydrogen bromide (HBr) in the presence of peroxides.

Another strategy starts from a terminal alcohol, 2-(5-hydroxypentyl)-1,3-dioxolane. This alcohol can be converted to the bromide using standard halogenating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃).

Multi-Step Synthesis from Readily Available Starting Materials

The target compound can also be synthesized through multi-step sequences starting from inexpensive and readily available chemicals. A representative example is the synthesis starting from 6-bromohexanoic acid. nih.gov This acid can be reduced to the corresponding aldehyde, 6-bromohexanal, which is then subjected to acetalization as described in section 2.1.1. The reduction of the carboxylic acid to the aldehyde can be a delicate step, often requiring specific reagents to avoid over-reduction to the alcohol. One common method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Alternatively, 6-bromohexanoic acid can be converted to the corresponding methyl ketone, which is then protected as a dioxolane. nih.gov Subsequent reactions can then be performed to arrive at the target molecule.

Modern and Sustainable Synthetic Approaches

More contemporary synthetic methods focus on improving efficiency, selectivity, and sustainability. These approaches often employ advanced reagents and catalytic systems to achieve the desired transformation under milder conditions and with higher yields.

Chemo- and Regioselective Synthesis Utilizing Advanced Reagents

Modern synthetic strategies often prioritize chemo- and regioselectivity, which is crucial when dealing with multifunctional molecules. For the synthesis of 2-(5-bromopentyl)-1,3-dioxolane, this could involve the selective reaction at one end of a precursor molecule while leaving other functional groups intact. For example, a diol with a longer carbon chain could be selectively monobrominated and then the terminal diol functionality could be used to form the dioxolane ring with a suitable carbonyl compound.

Advanced reagents can facilitate these selective transformations. For instance, the use of milder and more selective brominating agents can prevent side reactions. Similarly, specific catalysts can direct the reaction to a particular functional group within a complex starting material.

Catalytic Methodologies for Enhanced Efficiency

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to products with high efficiency and atom economy. While specific catalytic syntheses for 2-(5-bromopentyl)-1,3-dioxolane are not extensively documented in dedicated studies, general principles of catalytic acetalization and halogenation are applicable.

For the acetalization step, various solid acid catalysts, such as zeolites or ion-exchange resins, can be employed. These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, contributing to a more sustainable process.

In the context of halogenation, palladium-catalyzed reactions could be envisioned. bris.ac.uk For example, a palladium catalyst could facilitate the coupling of a brominating agent with a suitable precursor. While direct catalytic bromination of an unactivated C-H bond on the pentyl chain remains a significant challenge, functional group interconversions mediated by catalysts are a more feasible approach.

Transition Metal-Catalyzed Processes (e.g., Palladium, Nickel)

Transition metal catalysis offers powerful tools for forming and modifying molecules like 2-(5-bromopentyl)-1,3-dioxolane. While direct palladium or nickel-catalyzed synthesis of the target compound from simple precursors is not extensively documented, related transformations highlight the potential of these methods. For instance, palladium-catalyzed reactions such as Suzuki and Heck couplings are instrumental in building complex molecular architectures that may contain dioxolane moieties. uva.es

In the synthesis of related complex molecules, palladium-catalyzed cross-coupling reactions have been employed. For example, the Buchwald-Hartwig amination has been used on chloro-substituted phenyl-dioxolane derivatives. nih.gov Another relevant example is the use of a ruthenium catalyst for the conversion of diols to dioxolanes, demonstrating the applicability of transition metals in forming the dioxolane ring itself. nih.gov

Here is a table summarizing relevant transition metal-catalyzed reactions for analogous systems:

| Reaction Type | Catalyst | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-based | Coupling of amines with aryl halides containing a dioxolane moiety. | nih.gov |

| Suzuki Coupling | Palladium-based | Formation of C-C bonds in the synthesis of complex marine natural products with polyketide subunits. | uva.es |

| Heck Reaction | Palladium-based | Intramolecular cyclization to form complex ring systems in natural product synthesis. | uva.es |

| Acetalization | Ruthenium-based | Conversion of diols to dioxolanes. | nih.gov |

Organocatalytic and Biocatalytic Pathways

Organocatalysis and biocatalysis represent modern approaches to chemical synthesis, often providing high selectivity and milder reaction conditions. The formation of the dioxolane ring can be effectively catalyzed by organocatalysts. For example, diphenylphosphinic acid has been shown to catalyze the diastereoselective synthesis of 1,3-dioxolanes through an acetalization/oxa-Michael cascade. nih.gov

Biocatalytic methods have also been developed for the synthesis of chiral dioxolanes. A notable example is a chemoenzymatic cascade that starts with aliphatic aldehydes and uses a two-step enzyme process to produce chiral diols. These diols are then converted to dioxolanes using a chemical catalyst, showcasing a hybrid bio-hybrid approach. nih.gov

Green Chemistry Principles and Solvent Minimization Strategies

Green chemistry principles are increasingly being applied to the synthesis of dioxolanes to reduce environmental impact. These strategies focus on minimizing solvent use, reducing waste, and improving atom economy.

Solvent-Free or Low-Solvent Systems

Solvent-free reaction conditions are a key aspect of green chemistry. researchgate.net Microwave irradiation has emerged as a highly effective technique for the solvent-free synthesis of dioxolanes. acs.orgcem.comacs.org For instance, the reaction of carbonyl compounds with diols can be carried out without a solvent using microwave heating, often with a solid support like montmorillonite (B579905) clay, which can also act as a catalyst. acs.orgacs.org These methods offer significant advantages, including faster reaction times, higher yields, and elimination of hazardous solvents like benzene (B151609) or toluene. acs.orgacs.org Another approach involves using oxorhenium(V) oxazoline (B21484) complexes to catalyze the condensation of diols and aldehydes under neat (solvent-free) and mild temperature conditions. nih.govresearchgate.net

Atom Economy and Waste Reduction in Synthesis

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The synthesis of chloromethyl-1,3-dioxolanes from epichlorohydrin (B41342) and acetone (B3395972) using a supported heteropolyacid catalyst is an example of a 100% atom-economical and green reaction. acs.org This reaction proceeds with high selectivity and the catalyst is reusable, further minimizing waste. acs.org In general, the acetalization reaction to form dioxolanes from an aldehyde and a diol is an addition reaction that is inherently atom-economical, as the only byproduct is water.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of 2-(5-bromopentyl)-1,3-dioxolane. Key parameters that can be adjusted include the choice of catalyst, reactant concentrations, temperature, and reaction time.

For the synthesis of 1,3-dioxolane from ethylene glycol and formaldehyde, process optimization has been shown to increase the yield to as high as 98.9-99.2%. google.com In the synthesis of related dioxolanes, it has been observed that increasing the concentration of the ketone or aldehyde reactant can enhance the selectivity towards the desired dioxolane product by suppressing polymerization side reactions. acs.org

A specific synthesis of 2-(5-bromopentyl)-1,3-dioxolane reported a yield of 88% under reflux conditions in toluene with alumina (B75360) as a catalyst. ualberta.ca Further optimization of a key coupling step involving the related compound 2-(5-bromopentyl)-2-methyl-1,3-dioxolane also highlights the importance of fine-tuning reaction conditions to achieve good yields. nih.gov

The following table outlines parameters that can be optimized for dioxolane synthesis:

| Parameter | Effect on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Catalyst | Influences reaction rate and selectivity. | Use of alumina, montmorillonite clay, or acid catalysts. | ualberta.caacs.org |

| Reactant Ratio | Affects equilibrium position and can suppress side reactions. | Increasing acetone concentration enhances selectivity for dioxolane. | acs.org |

| Temperature | Controls reaction rate; higher temperatures can lead to side reactions. | Reflux in toluene for the synthesis of 2-(5-bromopentyl)-1,3-dioxolane. | ualberta.ca |

| Solvent | Affects solubility and reactivity; can be eliminated in green methods. | Solvent-free synthesis using microwave irradiation. | acs.orgacs.org |

| Water Removal | Drives the equilibrium towards product formation. | Use of a Dean-Stark apparatus or drying agents. | acs.org |

Stereochemical Control in Analogous Dioxolane Systems

While 2-(5-bromopentyl)-1,3-dioxolane itself is achiral, the principles of stereochemical control are highly relevant in the synthesis of substituted and analogous dioxolane systems. Achieving stereocontrol is critical when the dioxolane ring is formed from a chiral diol or when substituents create stereocenters.

Several methods have been developed for the stereoselective synthesis of dioxolanes. One approach involves the stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate, which can be generated during the oxidation of alkenes with hypervalent iodine reagents. mdpi.com The stereochemical outcome is influenced by the stereochemistry of the starting alkene and the facial selectivity of the nucleophilic attack. mdpi.com

Organocatalysis can also provide a high degree of stereocontrol. For example, a diastereoselective synthesis of 1,3-dioxolanes has been achieved using a diphenyl phosphonic acid-catalyzed acetalization/oxa-Michael cascade, with the diastereoselectivity being a product of kinetic control. nih.gov

In the realm of polymer chemistry, the stereochemistry of dioxolane-containing monomers has been shown to influence polymerization efficiency and the properties of the resulting polymers. rsc.org Furthermore, in situ complexation has been used to direct the stereochemistry of N-glycosylation in the synthesis of dioxolanyl nucleoside analogs, demonstrating another sophisticated strategy for stereocontrol. acs.org

Elucidation of Reactivity and Mechanistic Pathways of 2 5 Bromopentyl 1,3 Dioxolane

Detailed Investigation of Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being a good leaving group, makes the terminal carbon of the pentyl chain an electrophilic center, susceptible to attack by various nucleophiles.

The primary nature of the alkyl halide in 2-(5-bromopentyl)-1,3-dioxolane strongly favors the SN2 (Substitution Nucleophilic Bimolecular) pathway over the SN1 (Substitution Nucleophilic Unimolecular) pathway. masterorganicchemistry.comsavemyexams.com The SN2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comorganic-chemistry.org This backside attack leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org

In contrast, the SN1 pathway proceeds through a high-energy primary carbocation intermediate, which is highly unstable and thus energetically unfavorable. masterorganicchemistry.com For an SN1 reaction to occur, a stable carbocation intermediate is generally required, which is not the case for this primary alkyl halide. savemyexams.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Stronger, less sterically hindered nucleophiles will favor the SN2 reaction. libretexts.org A variety of nucleophiles can be employed to displace the bromide, including:

Azide (B81097) (N3-): The azide ion is an excellent nucleophile and can readily displace the bromide to form 2-(5-azidopentyl)-1,3-dioxolane. This reaction is often carried out in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the azide. libretexts.orgmdpi.com

Cyanide (CN-): The cyanide ion is another potent nucleophile that reacts with 2-(5-bromopentyl)-1,3-dioxolane to yield 2-(5-cyanopentyl)-1,3-dioxolane. mdpi.com This reaction provides a convenient method for carbon chain extension.

Thiolates (RS-): Thiolate anions are strong nucleophiles and readily participate in SN2 reactions to form thioethers. libretexts.org

Amines (RNH2, R2NH, R3N): Neutral amines can also act as nucleophiles, although they are generally weaker than their anionic counterparts. savemyexams.com The reaction with amines will yield ammonium (B1175870) salts, which can be deprotonated to give the corresponding substituted amines.

Alkoxides (RO-): Alkoxide ions are strong bases and can also be potent nucleophiles, leading to the formation of ethers. However, with primary alkyl halides, the SN2 reaction is generally favored over elimination (E2). organic-chemistry.org

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Sodium Azide (NaN3) | 2-(5-azidopentyl)-1,3-dioxolane | Polar aprotic solvent (e.g., DMF) |

| Potassium Cyanide (KCN) | 2-(5-cyanopentyl)-1,3-dioxolane | Polar aprotic solvent (e.g., DMSO) |

| Sodium Thiophenoxide (NaSPh) | 2-(5-(phenylthio)pentyl)-1,3-dioxolane | Polar aprotic solvent (e.g., DMF) |

| Ammonia (B1221849) (NH3) | 2-(5-aminopentyl)-1,3-dioxolane (after deprotonation) | Excess ammonia |

While nucleophilic substitution is the dominant pathway, radical reactions can also occur under specific conditions. Single-electron transfer (SET) from a potent electron donor to the alkyl halide can initiate a radical cascade. For instance, the reaction of alkyl halides with certain organometallic reagents or under photolytic conditions can lead to the formation of alkyl radicals. These radicals can then participate in a variety of transformations, such as coupling or reduction.

2-(5-Bromopentyl)-1,3-dioxolane is a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: In the presence of a suitable catalyst, such as copper(I) salts, Grignard reagents (RMgX) can couple with 2-(5-bromopentyl)-1,3-dioxolane. This reaction proceeds through an organocuprate intermediate and is effective for forming new carbon-carbon bonds.

Organocuprates (Gilman Reagents): Dialkylcuprates (R2CuLi) are also effective for coupling with primary alkyl halides, providing a milder alternative to Grignard reagents for the formation of C-C bonds.

| Coupling Partner | Catalyst/Reagent | Product Type |

|---|---|---|

| Grignard Reagent (RMgX) | Cu(I) salt | Alkylated dioxolane |

| Organocuprate (R2CuLi) | N/A | Alkylated dioxolane |

Transformations Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a protecting group for an aldehyde. This group is stable under neutral and basic conditions but can be cleaved under acidic conditions to regenerate the carbonyl group.

The deprotection of the 1,3-dioxolane group in 2-(5-bromopentyl)-1,3-dioxolane is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the following steps:

Protonation of one of the oxygen atoms of the dioxolane ring by an acid (e.g., HCl, H2SO4).

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethylene (B1197577) glycol.

Attack of water on the carbocation.

Deprotonation to yield the corresponding aldehyde, 6-bromohexanal (B1279084), and regenerate the acid catalyst.

The reaction is reversible, and the removal of water or the use of a large excess of water can drive the equilibrium towards the deprotected aldehyde.

Under certain conditions, the 1,3-dioxolane ring can undergo ring-opening reactions. For example, treatment with strong Lewis acids can lead to cleavage of the acetal and subsequent reactions. Ring-opening can also be initiated by nucleophilic attack, particularly if the ring is activated, for instance, by adjacent electron-withdrawing groups, though this is less common for simple alkyl-substituted dioxolanes.

Rearrangement Pathways and Stereoelectronic Effects

While specific rearrangement pathways for 2-(5-bromopentyl)-1,3-dioxolane are not extensively documented in dedicated studies, analogous transformations in related bromoacetal systems suggest potential intramolecular reactions. One such possibility is a silver-promoted or solvent-promoted rearrangement. In related systems, diastereomerically enriched dimethyl tartrate bromoalkyl aryl acetals have been shown to convert into the corresponding (S)-arylcarboxylic acids, indicating a rearrangement process.

Stereoelectronic effects play a significant role in the reactivity of the 1,3-dioxolane ring. The "anomeric effect" is a key stereoelectronic phenomenon in acetals, describing the tendency of an electronegative substituent at the anomeric carbon (C2 of the dioxolane ring) to adopt an axial orientation. This effect arises from a stabilizing hyperconjugative interaction between a lone pair on an oxygen atom and the antibonding σ* orbital of the C-O bond of the other oxygen. This stabilization influences the conformational equilibrium and the reactivity of the dioxolane ring. For instance, the hydrolysis of dioxolanes is influenced by these stereoelectronic factors, which stabilize the developing positive charge during the reaction. In the context of 2-(5-bromopentyl)-1,3-dioxolane, these effects would modulate the reactivity of the dioxolane ring towards, for example, acid-catalyzed hydrolysis or other transformations involving the acetal carbon.

Chemoselectivity and Orthogonal Reactivity Studies

The presence of two distinct reactive sites in 2-(5-bromopentyl)-1,3-dioxolane—the acetal and the alkyl bromide—raises questions of chemoselectivity and the potential for orthogonal reactivity. The acetal is generally stable under neutral and basic conditions but is labile to acid-catalyzed hydrolysis. Conversely, the primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions.

This differential reactivity allows for selective transformations. For instance, a nucleophilic substitution at the alkyl bromide can be performed while keeping the dioxolane intact by using basic or neutral reaction conditions. Subsequently, the acetal can be deprotected under acidic conditions to reveal the aldehyde functionality. This orthogonal reactivity is a valuable tool in multi-step organic synthesis.

Studies on related systems have demonstrated the possibility of selective reactions. For example, Ni-catalyzed Sonogashira coupling of nonactivated alkyl halides has been shown to be tolerant of acetal functional groups. acs.org This suggests that cross-coupling reactions could be selectively performed at the bromide position of 2-(5-bromopentyl)-1,3-dioxolane without affecting the dioxolane ring. The ability to perform selective reactions on either the alkyl halide or the acetal moiety highlights the potential for orthogonal functionalization of molecules containing these groups. acs.org

Kinetic and Thermodynamic Aspects of Key Transformations

The hydrolysis of 1,3-dioxolanes is a well-studied reaction that proceeds via a general acid-catalyzed mechanism. acs.org The rate of hydrolysis is dependent on the pH of the medium and the structure of the dioxolane. The reaction is thermodynamically driven by the formation of a stable carbonyl compound and a diol. The polymerization of 1,3-dioxolane has been studied, and thermodynamic data such as enthalpy and entropy of polymerization are available for the parent compound. kpi.ua

The kinetics of Grignard reactions with related alkyl halides and carbonyl compounds have also been investigated. The formation of a Grignard reagent from 2-(5-bromopentyl)-1,3-dioxolane would involve the reaction of the alkyl bromide with magnesium metal. Subsequent reaction of this Grignard reagent with an electrophile would follow kinetics typical for such reactions, which are known to be fast. A kinetic study of the Grignard reaction with chlorosilanes in THF revealed that the reaction is much faster than in diethyl ether. researchgate.net A kinetic and mechanistic study of the Grignard addition to esters using flow chemistry has provided insights into the reaction mechanism and the factors controlling mono- versus di-addition. mit.edu These studies, while not directly on 2-(5-bromopentyl)-1,3-dioxolane, provide a framework for understanding the kinetic and thermodynamic aspects of its key transformations.

Strategic Derivatization and Advanced Functionalization of 2 5 Bromopentyl 1,3 Dioxolane

Formation of Carbon-Carbon Bonds

The creation of new carbon-carbon bonds is a fundamental process in the synthesis of more complex molecules. For 2-(5-Bromopentyl)-1,3-dioxolane, this is primarily achieved through various cross-coupling reactions and by utilizing organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. bris.ac.uk While specific examples detailing the direct use of 2-(5-bromopentyl)-1,3-dioxolane in all these named reactions are not extensively documented in the provided results, the principles of these reactions can be applied to this substrate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. academie-sciences.fr In a related example, 1-[(5-bromopentyl)oxy]-2-phenoxybenzene (B14546931) successfully undergoes a Suzuki-Miyaura coupling with arylboronic acids using a Pd(PPh₃)₄ catalyst. This suggests that 2-(5-bromopentyl)-1,3-dioxolane would be a suitable substrate for similar reactions. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. bris.ac.uk

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. beilstein-journals.org The reaction is typically catalyzed by a palladium complex and is a versatile method for creating substituted alkenes. bris.ac.ukbeilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idmdpi.com The reaction is catalyzed by palladium and a copper co-catalyst. walisongo.ac.idsci-hub.se A variation of this reaction has been used in the synthesis of 2-(hept-6-ynyl)-2-methyl-1,3-dioxolane from 2-(5-bromopentyl)-2-methyl-1,3-dioxolane by reaction with sodium acetylide. rsc.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comorganic-chemistry.org This method is known for its high functional group tolerance. numberanalytics.comsci-hub.se The mechanism involves oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Research has shown successful nickel-catalyzed cross-coupling of other unactivated alkyl halides. amazonaws.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Organoboron | Pd catalyst | Aryl-Alkyl |

| Heck | Alkene | Pd catalyst | Alkenyl-Alkyl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Alkynyl-Alkyl |

| Negishi | Organozinc | Ni or Pd catalyst | Aryl/Vinyl-Alkyl |

Organometallic reagents, such as Grignard and organolithium reagents, are highly effective for forming new carbon-carbon bonds through alkylation and arylation.

Grignard Reagents: 2-(5-Bromopentyl)-1,3-dioxolane can be converted into a Grignard reagent by reacting it with magnesium. ualberta.ca This organomagnesium compound can then react with various electrophiles. For instance, it has been used in a coupling reaction with trans-2-hexenyl acetate (B1210297) in the presence of a lithium chlorocuprate catalyst to form (E)-2-(undec-7-enyl)-1,3-dioxolane. ualberta.ca

Organolithium Reagents: The bromine atom of 2-(5-bromopentyl)-2-methyl-1,3-dioxolane can be exchanged with lithium by treatment with tert-butyllithium. nih.gov The resulting organolithium species is a potent nucleophile and has been shown to react with a Weinreb amide to form a ketone. nih.gov

While specific examples of cycloaddition and annulation reactions directly involving the alkyl bromide of 2-(5-bromopentyl)-1,3-dioxolane are not prevalent in the search results, its derivatives can participate in such transformations. For instance, a derivative, 2-(hept-6-ynyl)-2-methyl-1,3-dioxolane, can undergo a Huisgen cycloaddition with an azide (B81097) to form a triazole. rsc.org This highlights the potential for functionalizing the alkyl chain to enable participation in these powerful ring-forming strategies.

Introduction of Heteroatom-Containing Functionalities (N, O, S, P)

The introduction of nitrogen, oxygen, sulfur, and phosphorus functionalities significantly expands the chemical diversity and potential applications of molecules derived from 2-(5-bromopentyl)-1,3-dioxolane.

The carbon-bromine bond in 2-(5-bromopentyl)-1,3-dioxolane is susceptible to nucleophilic attack by amines and amides, leading to the formation of new carbon-nitrogen bonds.

Amination: While direct amination of 2-(5-bromopentyl)-1,3-dioxolane is not explicitly detailed, related compounds undergo such reactions. For example, Buchwald-Hartwig amination is a common method for forming C-N bonds from aryl halides and amines. nih.gov In a similar vein, the reaction of 2-(5-bromopentyl)-2-methyl-1,3-dioxolane with sodium azide in DMF yields the corresponding azide, which is a precursor to amines. rsc.org

Amidation: Reductive amination can be employed to form amides. This typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.gov Derivatives of 2-(5-bromopentyl)-1,3-dioxolane can be converted to aldehydes, which then undergo reductive amination to yield the desired amide products. nih.gov

Table 2: Heteroatom Introduction Reactions

| Reaction Type | Reagent | Functional Group Introduced |

| Amination | Amine/Azide | -NH₂, -N₃ |

| Amidation | Amide/Reductive Amination | -NHCOR |

| Etherification | Alcohol/Alkoxide | -OR |

| Thioetherification | Thiol/Thiolate | -SR |

The electrophilic nature of the carbon bearing the bromine atom in 2-(5-bromopentyl)-1,3-dioxolane makes it a suitable substrate for Williamson ether synthesis and its sulfur analogue.

Etherification: This reaction involves the reaction of an alcohol or alkoxide with an alkyl halide to form an ether. While no direct examples with 2-(5-bromopentyl)-1,3-dioxolane are provided, the synthesis of 1-[(5-bromopentyl)oxy]-2-phenoxybenzene from 2-phenoxybenzene and 5-bromopentanol illustrates this principle.

Thioetherification: In a similar fashion, thioethers can be prepared by reacting a thiol or thiolate with an alkyl halide. The synthesis of 2-(5-bromopentyl)-2-methyl- bangor.ac.ukdithiolane from 6-bromohexanoic acid involves the reaction of a ketone intermediate with 1,2-ethanedithiol, demonstrating the formation of a thioacetal, a related sulfur-containing functional group. nih.gov

Exploration of 2 5 Bromopentyl 1,3 Dioxolane As a Pivotal Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules (e.g., Building Blocks)

The primary utility of 2-(5-Bromopentyl)-1,3-dioxolane in organic synthesis lies in its role as a versatile building block. The presence of two distinct functional groups, the bromo- and the dioxolane moieties, allows for sequential and chemoselective reactions. The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups, including amines, thiols, and carbon nucleophiles.

The dioxolane ring serves as a protected form of an aldehyde. wikipedia.org This protecting group strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo chemical transformations. The dioxolane ring is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This controlled deprotection is a key advantage in the synthesis of complex molecules where precise reaction control is essential.

A notable application of 2-(5-Bromopentyl)-1,3-dioxolane is in the synthesis of alkaloids. For instance, it has been utilized in the stereoselective synthesis of (±)-cassine, a piperidine (B6355638) alkaloid. nih.gov In this synthesis, the lithium reagent generated from 2-(5-bromopentyl)-2-methyl-1,3-dioxolane was coupled with a Weinreb amide to construct a key intermediate. nih.gov This approach highlights the compound's utility in creating carbon-carbon bonds and introducing a protected carbonyl group that can be unmasked at a later stage.

Furthermore, this building block is employed in the synthesis of insect sex pheromones. bangor.ac.uk For example, it can be coupled with various alkynes to create longer carbon chains, which are common structural motifs in these semiochemicals. bangor.ac.uk

Role in Polymer Chemistry and Advanced Materials Science

The unique bifunctional nature of 2-(5-Bromopentyl)-1,3-dioxolane also extends its utility into the realm of polymer chemistry and materials science.

Monomer or Initiator for Polymerization Processes

The dioxolane ring in 2-(5-Bromopentyl)-1,3-dioxolane can participate in ring-opening polymerization (ROP). Cationic initiators can open the cyclic acetal (B89532) to form polyether chains. The resulting polymers possess a repeating unit with a pendant bromoalkyl group. This bromine functionality can be further modified post-polymerization to introduce other chemical groups, leading to the creation of functional polymers with tailored properties.

While direct polymerization of 2-(5-Bromopentyl)-1,3-dioxolane is possible, it is more commonly used as a comonomer. For instance, 1,3-dioxolane (B20135) itself is used as a comonomer in the production of polyacetals. wikipedia.orgicspecialties.com The incorporation of the bromopentyl side chain would introduce functionality into the polyacetal backbone. Recent research has also explored the in situ polymerization of 1,3-dioxolane to form gel polymer electrolytes for high-voltage lithium metal batteries. mdpi.com

Precursor for Functional Coatings and Adhesives

The reactivity of the bromine atom allows for the grafting of 2-(5-Bromopentyl)-1,3-dioxolane onto surfaces or into polymer matrices. This can be used to modify the surface properties of materials, creating functional coatings. For example, the dioxolane group can be deprotected to an aldehyde, which can then participate in cross-linking reactions to form a durable coating.

In the field of adhesives, related dioxolane compounds are used in the formulation of solvent-based adhesives. laminatingadhesiveproducts.com The ability of the bromoalkyl group to undergo further reactions makes 2-(5-Bromopentyl)-1,3-dioxolane a potential precursor for creating adhesive formulations with enhanced properties, such as improved adhesion to specific substrates or increased thermal stability.

Integration into Hybrid Material Systems

The dual functionality of 2-(5-Bromopentyl)-1,3-dioxolane makes it an ideal candidate for the synthesis of hybrid organic-inorganic materials. The bromo- group can be used to anchor the molecule to inorganic surfaces, such as silica (B1680970) or metal oxides, through nucleophilic substitution reactions. The dioxolane end can then be either polymerized or deprotected and reacted to create an organic network. This approach allows for the precise design of hybrid materials with controlled interfaces and properties.

Application in the Synthesis of Specialty Chemicals and Agrochemical Precursors (non-biological activity focus)

Beyond complex pharmaceuticals, 2-(5-Bromopentyl)-1,3-dioxolane serves as a precursor for a variety of specialty chemicals. Its ability to undergo coupling reactions makes it a valuable intermediate in the synthesis of compounds with specific functionalities. For example, it has been used in the preparation of precursors for compounds with potential muscarinic receptor antagonist and beta2 adrenergic receptor agonist activity. google.com

In the context of agrochemicals, the synthesis of insect pheromones, as mentioned earlier, is a key application. bangor.ac.uk These pheromones are highly specific and are used in pest management strategies as attractants for monitoring or mating disruption. The synthesis of these complex molecules often relies on building blocks like 2-(5-Bromopentyl)-1,3-dioxolane to construct the required carbon skeleton with the correct stereochemistry and functional groups.

Use in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In analytical chemistry, well-characterized compounds are essential for the accurate identification and quantification of substances. 2-(5-Bromopentyl)-1,3-dioxolane can serve as a reference standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). biosynth.com Its defined structure and molecular weight allow for the calibration of analytical instruments and the validation of analytical methods.

Furthermore, the reactivity of the dioxolane group, which can be hydrolyzed to an aldehyde, suggests its potential use as a derivatizing agent. Aldehydes are known to react with various derivatizing reagents to form stable, detectable products. For instance, an aldehyde can be reacted with a fluorescent or UV-active tag to enhance its detection in chromatographic analysis. While direct evidence for its use as a primary derivatizing agent is limited, its chemical properties make it a plausible candidate for such applications.

Computational Chemistry and Theoretical Investigations of 2 5 Bromopentyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For 2-(5-Bromopentyl)-1,3-dioxolane, this involves analyzing the interplay between the reactive bromopentyl chain and the stable dioxolane protecting group.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 2-(5-Bromopentyl)-1,3-dioxolane, with its rotatable bonds in the alkyl chain and the puckered dioxolane ring, multiple low-energy conformations can exist.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to perform a conformational search. bhu.ac.in This involves systematically rotating the key dihedral angles within the molecule and calculating the relative energy of each resulting conformer. The results identify the most stable, or "ground-state," conformation and the energy barriers between different spatial arrangements. This information is crucial as the conformation can significantly influence the molecule's reactivity and interactions.

Interactive Table: Representative DFT Conformational Analysis Data This table illustrates the type of data obtained from a DFT conformational analysis, showing the relative energies of different conformers based on key dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more polarizable and more reactive.

For 2-(5-Bromopentyl)-1,3-dioxolane, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms of the dioxolane ring and the bromine atom. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-Br bond, indicating that this is the most probable site for a nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. bhu.ac.inresearchgate.net In 2-(5-Bromopentyl)-1,3-dioxolane, the MEP would show strong negative potential around the two dioxolane oxygen atoms and the bromine atom, with positive potential surrounding the hydrogen atoms.

Interactive Table: Illustrative FMO Analysis Data This table provides example values for an FMO analysis, which are critical for predicting chemical reactivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. MD simulations model the movements and interactions of all atoms in a system, including the solute (2-(5-Bromopentyl)-1,3-dioxolane) and the surrounding solvent molecules (e.g., water, THF, or methanol).

These simulations can reveal how the flexible alkyl chain moves and folds, how the molecule interacts with itself in concentrated solutions, and how solvent molecules arrange themselves around the polar and nonpolar parts of the molecule. This is crucial for understanding reaction kinetics and solubility, as the solvent can stabilize or destabilize reactants, products, and transition states. For instance, an MD simulation could model the solvation shell around the polar C-Br bond, providing insight into its accessibility for reactions.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms. By modeling a potential reaction, such as a substitution (SN2) reaction where a nucleophile displaces the bromide ion, researchers can map out the entire reaction pathway. This involves calculating the energies of the reactants, products, and any intermediates.

Crucially, this method can identify and characterize the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For 2-(5-Bromopentyl)-1,3-dioxolane, modeling its reaction with a nucleophile like hydroxide (B78521) would provide the structure of the pentacoordinate carbon transition state and the activation energy for bromide displacement.

Interactive Table: Example Reaction Coordinate Energy Profile This table shows hypothetical energy values for key points along a reaction pathway, as would be determined by transition state modeling.

Development of Predictive Models for Structure-Reactivity Relationships

By systematically studying a series of related compounds, it is possible to develop predictive models known as Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR). These models use statistical methods to correlate calculated molecular descriptors with experimentally observed properties.

For 2-(5-Bromopentyl)-1,3-dioxolane, one could create a virtual library of analogues by varying the length of the alkyl chain (e.g., bromoethyl, bromobutyl, bromohexyl) or by adding substituents. For each analogue, a set of computational descriptors would be calculated (e.g., HOMO/LUMO energies, dipole moment, surface area, charge on the bromine atom). These descriptors could then be correlated with an experimental reactivity measure, such as the reaction rate for an SN2 reaction. The resulting mathematical model could then be used to predict the reactivity of new, unsynthesized compounds, saving significant time and resources. researchgate.net

In Silico Screening for Novel Transformations

In silico screening uses computational power to rapidly evaluate a large virtual library of compounds for a specific purpose. This approach can be used to discover novel chemical transformations for 2-(5-Bromopentyl)-1,3-dioxolane. For example, a library of potential catalysts could be computationally "screened" for their ability to facilitate a cross-coupling reaction at the C-Br bond. The screening would involve docking each potential catalyst to the molecule and estimating the binding affinity or the activation energy for a key reaction step. This high-throughput computational approach helps prioritize the most promising candidates for subsequent experimental validation. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Academic Research Analysis

Application of High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern chemical research, offering unparalleled precision in mass determination. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to four or more decimal places). This capability is crucial for unambiguously determining the elemental composition of a compound. umb.edu

Methodological Application:

In the context of 2-(5-Bromopentyl)-1,3-dioxolane, HRMS serves two primary functions: product characterization and reaction monitoring.

Product Characterization: Following synthesis, HRMS is used to confirm the identity of the target molecule. The experimentally measured exact mass is compared against the theoretical mass calculated from its molecular formula (C₈H₁₅BrO₂). For instance, the theoretical monoisotopic mass of the [M-H]⁺ ion of 2-(5-Bromopentyl)-1,3-dioxolane is calculated to be 221.0177 Da. An experimental finding that matches this value, such as an observed mass of 221.0174 Da, provides strong evidence for the successful synthesis of the desired compound. ualberta.ca This high resolution allows researchers to differentiate the product from potential byproducts or impurities that may have the same nominal mass but different elemental formulas. umb.edu

Reaction Monitoring: HRMS can be employed to track the progress of a reaction in real-time or by analyzing aliquots. For example, in the synthesis of 2-(5-Bromopentyl)-1,3-dioxolane from 6-bromohexanal (B1279084) and ethylene (B1197577) glycol, HRMS can monitor the disappearance of the starting material's signal and the appearance of the product's signal. ualberta.ca This technique is sensitive enough to detect trace intermediates and byproducts, offering insights into the reaction mechanism and helping to optimize conditions for yield and purity. umb.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR are standard for basic structural confirmation, complex molecules or mixtures often require more sophisticated techniques for unambiguous assignment. Advanced NMR methods provide detailed information about connectivity and spatial relationships within a molecule. ualberta.ca

A summary of typical NMR data for 2-(5-Bromopentyl)-1,3-dioxolane is presented below. ualberta.ca

| Atom | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| OOCH (acetal proton) | 4.86 (t, J = 4.7 Hz, 1H) | 104.4 |

| OCH₂CH₂O | 4.01-3.81 (m, 4H) | 64.8 |

| CH₂Br | 3.41 (t, J = 6.8 Hz, 2H) | 33.4 |

| CHCH₂ (α to acetal) | 1.71-1.66 (m, 2H) | 34.1 |

| CH₂CH₂Br | 1.88 (q, J = 7.1 Hz, 2H) | 32.4 |

| CHCH₂CH₂ CH₂CH₂Br | 1.52-1.41 (m, 2H) | 27.6 |

| CHCH₂CH₂CH₂ CH₂Br | 1.52-1.41 (m, 2H) | 24.0 |

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-(5-Bromopentyl)-1,3-dioxolane.

Two-dimensional (2D) NMR experiments are powerful methods for elucidating the complete bonding framework of a molecule like 2-(5-Bromopentyl)-1,3-dioxolane. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For 2-(5-Bromopentyl)-1,3-dioxolane, a COSY spectrum would show a cross-peak between the proton at 4.86 ppm (the acetal (B89532) CH) and the multiplet at 1.66-1.71 ppm (the adjacent CH₂ group in the pentyl chain). It would also map the sequential couplings along the pentyl chain, for example, from the protons at 1.66-1.71 ppm to those at 1.41-1.52 ppm, and so on, confirming the integrity of the alkyl chain. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org For this molecule, an HMQC or HSQC spectrum would show a cross-peak linking the acetal proton signal at 4.86 ppm to the carbon signal at 104.4 ppm. Similarly, it would connect the proton signal for the CH₂Br group (3.41 ppm) to its corresponding carbon signal (33.4 ppm), providing unambiguous C-H assignments for all protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds (²JCH, ³JCH). youtube.com This is arguably the most powerful tool for piecing together the molecular skeleton. For 2-(5-Bromopentyl)-1,3-dioxolane, an HMBC spectrum would show crucial correlations that link the different fragments of the molecule. For example, correlations would be expected between the acetal proton (4.86 ppm) and the carbons of the dioxolane ring (64.8 ppm), as well as to the first two carbons of the pentyl chain (34.1 ppm and 24.0 ppm). Conversely, protons on the pentyl chain would show correlations to the acetal carbon (104.4 ppm), confirming the connection point between the alkyl chain and the dioxolane ring. science.gov

While the above techniques are performed on solutions, Solid-State NMR (ssNMR) provides structural and dynamic information on materials in the solid phase. preprints.org If 2-(5-Bromopentyl)-1,3-dioxolane were used as a monomer or functionalizing agent in material science—for example, by incorporation into a polymer backbone or attachment to a metal-organic framework (MOF)—ssNMR would be a critical characterization methodology. rsc.org

Methodologically, ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used. mdpi.com Unlike in solution, where molecules tumble rapidly, in the solid state, broad spectral lines must be narrowed by spinning the sample at a "magic angle" of 54.7°. preprints.org SS-NMR could be used to:

Confirm the covalent incorporation of the molecule into a solid matrix.

Study the conformation of the pentyl chain and dioxolane ring within the rigid structure.

Sophisticated Chromatographic Separations for Purity Assessment and Isolation

Chromatography is the gold standard for separating components of a mixture, making it essential for both the purification of 2-(5-Bromopentyl)-1,3-dioxolane and the assessment of its purity. researchgate.net

GC-MS is a hybrid technique that couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. mdpi.com With a predicted boiling point of approximately 255.5 °C, 2-(5-Bromopentyl)-1,3-dioxolane is well-suited for GC-MS analysis. chemicalbook.com

Methodological Application: A sample containing the compound is injected into the GC, where it is vaporized. It then travels through a capillary column (e.g., a DB-5 column) carried by an inert gas like helium. rjptonline.org Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. Higher boiling or more interactive compounds elute later. The time taken to elute, the retention time, is a characteristic of the compound under specific conditions. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification. mdpi.comnih.gov This method is highly effective for quantifying the purity of the final product and identifying any volatile impurities or byproducts from the synthesis.

| Parameter | Typical Condition |

| GC System | Agilent or similar with FID/MS detector |

| Column | DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Table 2: Representative GC-MS parameters for the analysis of 2-(5-Bromopentyl)-1,3-dioxolane.

For analyzing non-volatile impurities or for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. lcms.cz

Methodological Application: To assess the purity of 2-(5-Bromopentyl)-1,3-dioxolane, a reversed-phase HPLC method is typically used. The compound is dissolved in a suitable solvent and injected into the system. It passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is pumped through the column. lgcstandards.com Nonpolar compounds like 2-(5-Bromopentyl)-1,3-dioxolane interact more strongly with the stationary phase and thus elute later than more polar impurities. A detector, such as a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), is used to detect the eluting compounds. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate purity determination, often reported as a percentage. lgcstandards.com

| Parameter | Typical Condition |

| HPLC System | Shimadzu, Agilent, or Waters with DAD or MS detector |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 210 nm or ESI-MS |

Table 3: Representative HPLC parameters for the analysis of 2-(5-Bromopentyl)-1,3-dioxolane.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

As of the current body of scientific literature, a dedicated single-crystal X-ray diffraction study for 2-(5-Bromopentyl)-1,3-dioxolane has not been reported. The physical properties and use of this compound in synthetic chemistry are documented, but its specific solid-state architecture remains unelucidated. However, by examining the crystallographic data of structurally related molecules, including various substituted 1,3-dioxolanes and long-chain bromoalkanes, we can infer the likely conformational and packing characteristics of 2-(5-Bromopentyl)-1,3-dioxolane in the solid state.

The 1,3-dioxolane (B20135) ring itself is a five-membered heterocycle that is not planar. It typically adopts one of two puckered conformations: the "envelope" (or "sofa") conformation, where one atom is out of the plane of the other four, or the "twist" conformation, where two atoms are on opposite sides of the plane formed by the remaining three. The specific conformation adopted is influenced by the nature and position of the substituents on the ring, as these determine the degree of steric hindrance and other non-covalent interactions. nih.gov For instance, a study on 2-dichloromethyl-2-phenyl-1,3-dioxolane revealed an envelope conformation for the dioxolane ring. clockss.org In another case, that of 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane, the dioxolane ring was found to have a twist conformation. nih.gov Given the flexibility of the pentyl chain in 2-(5-Bromopentyl)-1,3-dioxolane, it is plausible that the dioxolane ring could adopt either of these low-energy conformations, or even exist as a mixture of conformers within the crystal lattice.

The absolute stereochemistry of 2-(5-Bromopentyl)-1,3-dioxolane would only be relevant if the molecule were chiral. The parent compound itself is achiral. However, if chiral centers were introduced, for example by substitution on the dioxolane ring or the pentyl chain, X-ray crystallography would be the definitive method to determine the absolute configuration of each stereocenter.

While direct experimental data for 2-(5-Bromopentyl)-1,3-dioxolane is not available, the table below presents representative crystallographic data for a related substituted 1,3-dioxolane to illustrate the type of information that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Substituted 1,3-Dioxolane Derivative

| Parameter | Value |

|---|---|

| Compound | 2-Dichloromethyl-2-phenyl-1,3-dioxolane |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.050(1) |

| b (Å) | 8.839(3) |

| c (Å) | 14.035(3) |

| α (°) | 81.16(2) |

| β (°) | 81.92(2) |

| γ (°) | 78.89(2) |

| Volume (ų) | 789.8(3) |

| Z | 1 |

| Calculated Density (g/cm³) | 1.762 |

Data sourced from a study on 2-dichloromethyl-2-phenyl-1,3-dioxolane. researchgate.net

Future Research Directions and Emerging Trends for 2 5 Bromopentyl 1,3 Dioxolane

Integration with Flow Chemistry and Automated Synthesis Platforms

The structure of 2-(5-Bromopentyl)-1,3-dioxolane is well-suited for integration into modern automated synthesis platforms, which are revolutionizing chemical manufacturing by enabling rapid, efficient, and reproducible production. The use of flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions involving reactive intermediates, a common feature in the transformations of alkyl bromides.

Automated systems can facilitate the multi-step synthesis of complex molecules starting from 2-(5-Bromopentyl)-1,3-dioxolane. For instance, an automated platform could sequentially perform a Grignard reaction at the bromide terminus, followed by deprotection of the dioxolane and subsequent functionalization of the resulting aldehyde. Such automated workflows can significantly accelerate the discovery and optimization of new synthetic routes. rsc.org

Microwave-assisted synthesis is another area where the application of 2-(5-Bromopentyl)-1,3-dioxolane could be beneficial. Microwave irradiation has been shown to dramatically reduce reaction times for the formation of dioxolanes, often in solvent-free and environmentally friendly conditions. acs.org The development of microwave-based flow reactors could further enhance the efficiency of synthesizing and transforming 2-(5-Bromopentyl)-1,3-dioxolane and its derivatives.

Exploration of Novel Catalytic Systems for Sustainable Transformations

Future research will likely focus on developing sustainable catalytic methods for the transformation of 2-(5-Bromopentyl)-1,3-dioxolane. This aligns with the growing demand for green chemistry principles in chemical synthesis. uoc.gr Key areas of exploration will include the use of earth-abundant metal catalysts and photoredox catalysis to replace traditional, often stoichiometric and less environmentally benign reagents.

For the bromoalkane moiety, visible-light-mediated photoredox catalysis offers a mild and efficient way to generate alkyl radicals for C-C and C-heteroatom bond formation. researchgate.netresearchgate.net Gold-based photoredox catalysts, for example, have been shown to activate bromoalkanes for reactions with isonitriles and for cyclization reactions. researchgate.netresearchgate.net The development of similar catalytic systems for 2-(5-Bromopentyl)-1,3-dioxolane could open up new avenues for its derivatization.

For the dioxolane group, the use of Brønsted acids as catalysts for reactions such as the Hosomi-Sakurai reaction of acetals presents a greener alternative to traditional Lewis acids. organic-chemistry.org These catalysts are often less toxic, less expensive, and more tolerant of various functional groups. organic-chemistry.org Research into new Brønsted acid-catalyzed reactions of the dioxolane in 2-(5-Bromopentyl)-1,3-dioxolane could lead to more sustainable synthetic methodologies.

Expanding Applications in Advanced Functional Materials Design

The dioxolane and alkyl bromide functionalities of 2-(5-Bromopentyl)-1,3-dioxolane make it an attractive building block for the design of advanced functional materials. The dioxolane unit, in particular, is a key component in the development of novel polymers.

Poly(1,3-dioxolane) (PDXL) and its derivatives are emerging as promising materials for CO2/N2 separation membranes due to their high ether oxygen content, which imparts a strong affinity for CO2. acs.orgmembranejournal.or.krdigitellinc.com The incorporation of 2-(5-Bromopentyl)-1,3-dioxolane into such polymer structures could allow for post-polymerization modification via the bromoalkyl chain, enabling the tuning of membrane properties. Furthermore, the development of ultra-high-molecular-weight poly(1,3-dioxolane) has demonstrated the potential for creating chemically recyclable thermoplastics with excellent mechanical properties, offering a sustainable alternative to traditional plastics. nih.govacs.org

The reactive bromide group can be used to anchor the molecule onto surfaces or to initiate polymerization, leading to the formation of functional polymers and coatings. For example, it could be used to create polymer brushes on a substrate, where the dioxolane group can be later deprotected to reveal an aldehyde for further functionalization.

Development of Unprecedented Reactivity Profiles through Synergistic Catalysis

Synergistic catalysis, where two or more catalysts work in concert to enable a transformation that is not possible with either catalyst alone, is a rapidly growing field in organic synthesis. nih.gov The bifunctional nature of 2-(5-Bromopentyl)-1,3-dioxolane makes it an ideal substrate for the development of novel synergistic catalytic reactions.

One potential scenario involves the simultaneous activation of both the bromoalkane and the dioxolane moieties. For instance, a photoredox catalyst could activate the C-Br bond to generate an alkyl radical, while a Lewis or Brønsted acid catalyst activates the dioxolane for a nucleophilic addition. organic-chemistry.orgnih.gov This could lead to complex, one-pot transformations that rapidly build molecular complexity.

Merging halogen-atom transfer (XAT) catalysis with transition metal catalysis is another promising strategy. researchgate.net A synergistic system combining a photoexcited ketone for XAT from the bromoalkane and a nickel catalyst for cross-coupling could enable novel C(sp3)-C(sp2) bond formations. researchgate.net The application of such methodologies to 2-(5-Bromopentyl)-1,3-dioxolane would expand its synthetic utility significantly.

Potential for Derivatization into High-Value Non-Biological Target Molecules

The unique combination of a protected aldehyde and a reactive alkyl halide makes 2-(5-Bromopentyl)-1,3-dioxolane a valuable precursor for the synthesis of a wide range of high-value, non-biological target molecules. Its utility has been demonstrated in the synthesis of complex organic structures, including components of potential pharmaceuticals and molecular transporters.

For example, derivatives of 2-(5-Bromopentyl)-1,3-dioxolane have been employed in the synthesis of muscarinic receptor antagonists and β2 adrenergic receptor agonists. google.com The bromoalkyl chain allows for the introduction of the dioxolane-containing fragment into larger molecular scaffolds. The dioxolane itself serves as a masked aldehyde, which can be deprotected at a later synthetic stage to participate in further transformations.

The compound has also been utilized in the synthesis of more complex structures like "clicked" calix digitellinc.compyrroles, which can function as membrane transporters. rsc.org In this context, the bromo group is converted to an azide (B81097), which then participates in a Huisgen cycloaddition ("click" reaction) to link the side chain to another molecular fragment. rsc.org This highlights the versatility of the bromoalkyl group for introducing the dioxolane moiety into diverse molecular architectures.

Future research will undoubtedly uncover new applications for this versatile building block in the creation of novel materials, catalysts, and complex organic molecules with unique properties and functions.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(5-Bromopentyl)-1,3-dioxolane, and how do reaction conditions influence yield?

A1. The synthesis typically involves acid-catalyzed acetal formation. For example, analogous compounds like 2-(2-Bromoethyl)-1,3-dioxolane are synthesized via reactions between 1,3-dioxolane and brominated alcohols (e.g., 2-bromoethanol) under acidic conditions (e.g., H₂SO₄ or p-TsOH) . For 2-(5-Bromopentyl)-1,3-dioxolane, a similar approach using 5-bromopentanol and ethylene glycol derivatives is plausible. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for diol:haloalcohol) are critical for maximizing yields (>70%) and minimizing side products like oligomers .

Q. Q2. How can researchers confirm the structural integrity of 2-(5-Bromopentyl)-1,3-dioxolane post-synthesis?

A2. Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Peaks at δ 4.8–5.0 ppm (dioxolane ring protons) and δ 3.4–3.6 ppm (BrCH₂ protons).

- ¹³C NMR : Signals at 100–110 ppm (acetal carbons) and 30–35 ppm (brominated alkyl chain) .

High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular weight and spatial configuration .

Advanced Research Questions

Q. Q3. What strategies optimize regioselectivity in nucleophilic substitution reactions involving 2-(5-Bromopentyl)-1,3-dioxolane?

A3. The bromine atom in the pentyl chain is susceptible to SN2 reactions. To enhance regioselectivity:

- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems, improving reaction rates by 30–40% .

- Control steric hindrance by introducing bulky nucleophiles (e.g., tert-butoxide) to favor substitution at the terminal bromine over internal positions .

Q. Q4. How does 2-(5-Bromopentyl)-1,3-dioxolane perform in cross-coupling reactions for pharmaceutical intermediates?

A4. The compound serves as a precursor in Suzuki-Miyaura couplings. For instance:

- Palladium-catalyzed coupling with aryl boronic acids generates biaryl dioxolanes, key intermediates in antipsychotic drug synthesis (e.g., analogues of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane) .

- Optimize with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, achieving >85% conversion .

Q. Q5. What analytical methods resolve contradictions in reported biological activities of dioxolane derivatives?

A5. Discrepancies in antimicrobial or anticancer activity often arise from assay conditions. Mitigate via:

- Standardized MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.

- Comparative studies with structurally similar compounds (e.g., 2-(4-Bromophenyl)-1,3-dioxolane vs. 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) to isolate substituent effects .

- Molecular docking to correlate halogen positioning (Br at C5 vs. C2) with target enzyme binding (e.g., CYP450 isoforms) .

Methodological Challenges

Q. Q6. How can researchers address stability issues during long-term storage of 2-(5-Bromopentyl)-1,3-dioxolane?

A6. Stability is influenced by moisture and light:

Q. Q7. What computational tools predict the reactivity of 2-(5-Bromopentyl)-1,3-dioxolane in complex reaction systems?

A7. Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model:

- Transition states for SN2 reactions (activation energy ~25 kcal/mol).

- Frontier Molecular Orbital (FMO) analysis to predict sites for electrophilic/nucleophilic attacks .

- Compare with experimental kinetic data to refine parameters (e.g., solvent dielectric effects) .

Critical Research Gaps

- Mechanistic Insights : Limited data on radical pathways in brominated dioxolane reactions.

- Toxicity Profiling : No in vivo studies on 2-(5-Bromopentyl)-1,3-dioxolane; extrapolate from analogues like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane .

- Scalability : Acid-catalyzed methods may not be industrially viable; explore enzymatic or flow-chemistry approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。